molecular formula C9H12N2O B14849563 1-(3,6-Dimethyl-2-pyrazinyl)propanone

1-(3,6-Dimethyl-2-pyrazinyl)propanone

Cat. No.: B14849563
M. Wt: 164.20 g/mol
InChI Key: PFRBGMNYBFECCM-UHFFFAOYSA-N
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Description

1-(3,6-Dimethyl-2-pyrazinyl)propanone is a pyrazine-derived compound characterized by a propanone (3-oxoalkyl) group attached to the 2-position of a pyrazine ring, with methyl substituents at the 3- and 6-positions. This structural configuration confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and flavor science. Pyrazines are aromatic heterocycles known for their role in flavor and fragrance applications, and their substitution patterns significantly influence their bioactivity and physicochemical behavior .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3,6-dimethylpyrazin-2-yl)propan-1-one

InChI

InChI=1S/C9H12N2O/c1-4-8(12)9-7(3)10-5-6(2)11-9/h5H,4H2,1-3H3

InChI Key

PFRBGMNYBFECCM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=CN=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3,6-Dimethyl-2-pyrazinyl)propanone, it is compared to structurally related pyrazine and propanone derivatives. Key differences in substitution patterns, ketone chain length, and bioactivity are summarized below.

Structural and Physicochemical Comparison

Compound Name Substituents on Pyrazine Ring Ketone Chain Molecular Weight CAS Number Key Features
This compound 3-CH₃, 6-CH₃ Propanone 180.23 g/mol Not explicitly listed¹ Enhanced lipophilicity, dual methyl substitution
1-(Pyrazin-2-yl)propan-1-one None Propanone 150.18 g/mol 51369-99-4 Unsubstituted pyrazine; simpler structure
1-(5-Methyl-2-pyrazinyl)-1-propanone 5-CH₃ Propanone 166.20 g/mol 959289-45-3 Single methyl substitution at position 5
1-(6-Methyl-2-pyrazinyl)-1-propanone 6-CH₃ Propanone 166.20 g/mol 959032-65-6 Single methyl substitution at position 6
1-(6-Methyl-2-pyrazinyl)-1-ethanone 6-CH₃ Ethanone 136.15 g/mol 22047-26-3 Shorter ketone chain; lower molecular weight
2-Acetyl-3,5-dimethylpyrazine 3-CH₃, 5-CH₃ Ethanone 164.20 g/mol Isomeric variant; ethanone group

¹Synonyms in suggest the compound may correspond to CAS 22047-26-3 or related isomers.

Substitution Pattern and Bioactivity

  • Positional Effects: Methyl groups at the 3- and 6-positions in this compound create a steric environment distinct from mono-substituted analogs.
  • Ketone Chain Length: The propanone group (three-carbon chain) offers greater conformational flexibility compared to ethanone derivatives like 2-acetyl-3,5-dimethylpyrazine. This may enhance binding interactions in biological systems or flavor receptor applications .
  • For instance, fluorine or bromine substituents improve potency compared to methoxy groups .

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